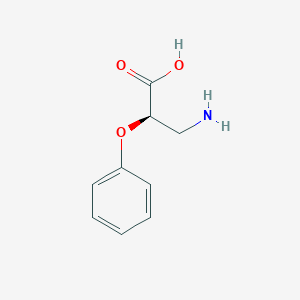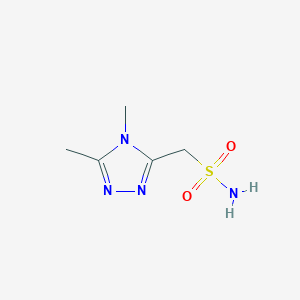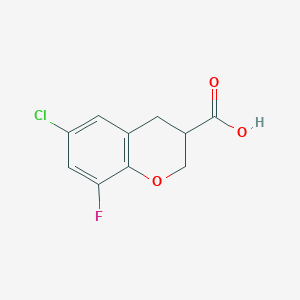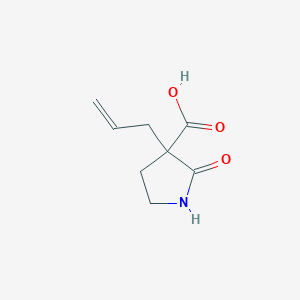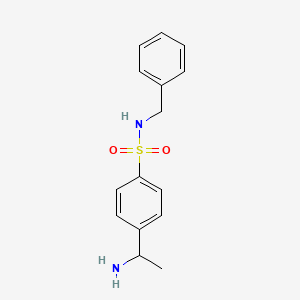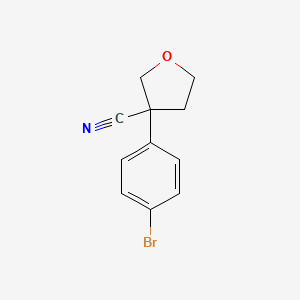
3-(4-Bromophenyl)tetrahydrofuran-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Bromophenyl)tetrahydrofuran-3-carbonitrile is an organic compound with the molecular formula C11H10BrNO. It is characterized by the presence of a bromophenyl group attached to a tetrahydrofuran ring, which is further connected to a carbonitrile group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenyl)tetrahydrofuran-3-carbonitrile typically involves the reaction of 4-bromobenzaldehyde with a suitable tetrahydrofuran derivative under specific conditions. One common method includes the use of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) to facilitate the reaction. The reaction mixture is usually heated to promote the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the quality of the final compound .
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromophenyl)tetrahydrofuran-3-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The tetrahydrofuran ring can be oxidized or reduced to form different derivatives.
Addition Reactions: The carbonitrile group can participate in addition reactions with various reagents.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction can lead to different tetrahydrofuran derivatives .
Scientific Research Applications
3-(4-Bromophenyl)tetrahydrofuran-3-carbonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique structure.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-(4-Bromophenyl)tetrahydrofuran-3-carbonitrile exerts its effects involves interactions with specific molecular targets. The bromophenyl group can interact with various enzymes and receptors, while the tetrahydrofuran ring and carbonitrile group can participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways and lead to specific effects .
Comparison with Similar Compounds
Similar Compounds
Tetrahydrofuran-3-carbonitrile: Similar structure but lacks the bromophenyl group.
4-Bromobenzonitrile: Contains the bromophenyl group but lacks the tetrahydrofuran ring.
Uniqueness
3-(4-Bromophenyl)tetrahydrofuran-3-carbonitrile is unique due to the combination of the bromophenyl group, tetrahydrofuran ring, and carbonitrile group. This unique structure allows it to participate in a variety of chemical reactions and interact with different molecular targets, making it valuable in research and industrial applications .
Properties
Molecular Formula |
C11H10BrNO |
|---|---|
Molecular Weight |
252.11 g/mol |
IUPAC Name |
3-(4-bromophenyl)oxolane-3-carbonitrile |
InChI |
InChI=1S/C11H10BrNO/c12-10-3-1-9(2-4-10)11(7-13)5-6-14-8-11/h1-4H,5-6,8H2 |
InChI Key |
PMJHKEFOYTXRNF-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1(C#N)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(5-methyl-1,2,4-oxadiazol-3-yl)piperidin-4-yl]acetamide hydrochloride](/img/structure/B13228249.png)
![2-(Difluoromethyl)-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13228251.png)
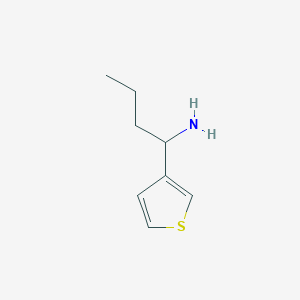
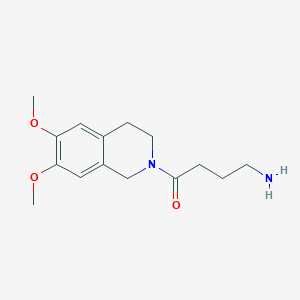
![3-{[(1-Hydroxypropan-2-yl)amino]methyl}phenol](/img/structure/B13228289.png)
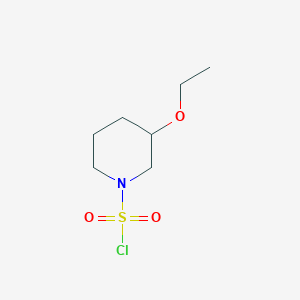
![Dimethyl({[5-(piperidin-2-yl)-1,3,4-oxadiazol-2-yl]methyl})amine](/img/structure/B13228293.png)
![2-Amino-1-[4-(propan-2-yl)cyclohexyl]propane-1,3-diol](/img/structure/B13228297.png)
![2-{8-azabicyclo[3.2.1]octan-3-ylsulfanyl}-1H-1,3-benzodiazole](/img/structure/B13228299.png)
